What is the mechanism of action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid
What is the mechanism of action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid
An In-Depth Technical Guide to the Mechanism of Action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and its Analogs
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the probable mechanism of action of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid. Given the limited direct studies on this specific molecule, this document synthesizes findings from closely related analogs, particularly (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, to propose a well-grounded hypothesis. The primary focus will be on the potent inhibitory effects of this class of compounds on human carbonic anhydrase isoenzymes.
This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of biochemistry and pharmacology.
Introduction to the Compound Class: A Promising Scaffold in Medicinal Chemistry
(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid belongs to the broader family of but-2-enoic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile structural features and potential as active pharmaceutical ingredients (APIs).[1] The core structure, a but-2-enoic acid backbone, provides a reactive scaffold that can be modified to interact with various biological targets. The presence of an arylamino group, in this case, p-tolylamino, can significantly influence the compound's electronic properties, lipophilicity, and steric interactions, thereby modulating its biological activity.
While direct research on (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is not extensively documented in publicly available literature, a compelling body of evidence from studies on structurally similar (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives points towards a primary mechanism of action: the potent inhibition of carbonic anhydrase.[2][3][4]
Primary Mechanism of Action: Inhibition of Human Carbonic Anhydrase (hCA) Isoenzymes I and II
The most probable and well-documented mechanism of action for compounds structurally related to (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid is the inhibition of human carbonic anhydrase (hCA) isoenzymes, specifically hCA I and II.[2][3][4]
The Role of Carbonic Anhydrase
Carbonic anhydrase is a ubiquitous metalloenzyme that plays a crucial role in numerous physiological processes. It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), a fundamental reaction for maintaining acid-base balance, respiration, and various other metabolic pathways.[2][4]
A Potent Inhibitor Class
Research has demonstrated that (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives are potent inhibitors of both hCA I and hCA II.[2][3] These compounds exhibit inhibition constants (Ki) in the low nanomolar range, indicating a high affinity for the active site of these enzymes.[2][3][4]
The proposed mechanism of inhibition involves the binding of the but-2-enoic acid derivative to the zinc ion (Zn2+) located at the active site of the carbonic anhydrase enzyme. This interaction likely displaces or prevents the binding of a water molecule that is essential for the catalytic activity, thereby inhibiting the enzyme's function. The specific substitutions on the aryl-amino ring of these derivatives play a crucial role in determining the potency and selectivity of inhibition.
The following diagram illustrates the carbonic anhydrase-catalyzed reaction and its inhibition:
Quantitative Analysis of Inhibition
The inhibitory potency of a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives against hCA I and hCA II has been quantified. The table below summarizes the inhibition constants (Ki) for selected derivatives from the literature, highlighting their potent activity.
| Compound | Aryl Group | hCA I Ki (nM) | hCA II Ki (nM) |
| 4a | Phenyl | 1.85 ± 0.58 | 2.01 ± 0.52 |
| 4c | 4-methylphenyl (p-tolyl) | 2.15 ± 0.65 | 2.25 ± 0.88 |
| 4e | 4-methoxyphenyl | 2.88 ± 0.94 | 2.41 ± 0.73 |
| 4i | 4-chlorophenyl | 3.54 ± 1.12 | 2.62 ± 0.91 |
| 4j | 4-bromophenyl | 4.12 ± 1.25 | 2.78 ± 1.05 |
| 4k | 4-fluorophenyl | 5.04 ± 1.46 | 2.94 ± 1.31 |
Data extracted from Gul et al. (2015).[2][3]
Based on this data, it is highly probable that (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid also acts as a potent inhibitor of hCA I and II, with a Ki value expected to be in the low nanomolar range. The presence of the methyl group at the 3-position of the but-2-enoic acid backbone may further influence its binding affinity and selectivity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
To empirically determine the inhibitory activity of (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid against carbonic anhydrase, a well-established spectrophotometric assay can be employed. This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
Principle
Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 400 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of p-NPA hydrolysis will decrease.
Materials and Reagents
-
Human carbonic anhydrase I and II (purified)
-
(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid (test compound)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-SO4 buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Assay Workflow
The following diagram outlines the key steps in the carbonic anhydrase inhibition assay:
Step-by-Step Procedure
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
-
Prepare a solution of hCA I or hCA II in Tris-SO4 buffer.
-
Prepare a solution of p-NPA in a suitable solvent (e.g., acetonitrile).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the enzyme solution.
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor (DMSO only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA solution to all wells.
-
Immediately place the microplate in a reader and measure the absorbance at 400 nm.
-
Continue to measure the absorbance at regular intervals (e.g., every 30 seconds) for a total duration of a few minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial rate of the reaction (change in absorbance per unit time).
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
-
Broader Context and Potential Therapeutic Applications
The inhibition of carbonic anhydrase has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. Therefore, (Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid and its analogs, as potent hCA inhibitors, represent a promising class of compounds for further drug development in these areas.
Furthermore, but-2-enoic acid derivatives and compounds containing a p-tolylamino moiety have been investigated for a range of other biological activities, including antimicrobial and anticancer effects.[5][6][7] This suggests that while carbonic anhydrase inhibition is a primary mechanism, these compounds may exhibit polypharmacology, acting on multiple biological targets. Further research is warranted to explore the full spectrum of their biological activities.
Conclusion
References
- But-2-enoic Acid Derivatives Overview - Ontosight.
-
Gul, H. I., et al. (2015). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-6. Available at: [Link]
- The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - Taylor & Francis.
- The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - Figshare.
- Butenoic acid derivatives - Google Patents.
- (Z)-4-Oxo-4-(Phenethylamino)But-2-Enoic Acid - Chem-Impex.
- 2-CYANO-3-METHYL-BUT-2-ENOIC ACID AldrichCPR | Sigma-Aldrich - MilliporeSigma.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Polyamine-containing natural products: structure, bioactivity, and biosynthesis - PubMed.
- Polyamine–Drug Conjugates: Do They Boost Drug Activity? - MDPI.
- Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC.
- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC.
- Synthesis and biological activity of N(alpha)-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-propargylamino]phenylacetyl]-L-glutamic acid. - ResearchGate.
- Synthesis and biological activity of a novel class of purine nucleoside phosphorylase inhibitors - PubMed.
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][5]tetrazine-8-carboxylates and -carboxamides - PMC. Available at:
- 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem.
- POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS Section A-Research paper POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS - ResearchGate.
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI.
- Synthesis and pharmacological investigation of some novel 2-methyl-3- (substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers - IMR Press.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. GB2191193A - Butenoic acid derivatives - Google Patents [patents.google.com]
- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
